molecular formula C17H11FN2O3 B1387282 3-{[2-(4-Fluorophenyl)pyrimidin-4-yl]oxy}benzoic acid CAS No. 1171917-21-7

3-{[2-(4-Fluorophenyl)pyrimidin-4-yl]oxy}benzoic acid

Cat. No.: B1387282
CAS No.: 1171917-21-7
M. Wt: 310.28 g/mol
InChI Key: ZGDHMEPJGZJHFF-UHFFFAOYSA-N
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Description

3-{[2-(4-Fluorophenyl)pyrimidin-4-yl]oxy}benzoic acid is an organic compound with the molecular formula C17H11FN2O3. It is a pyrimidine-based derivative featuring a carboxylic acid group and a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(4-Fluorophenyl)pyrimidin-4-yl]oxy}benzoic acid typically involves the reaction of 4-fluorophenylpyrimidine with 3-hydroxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-{[2-(4-Fluorophenyl)pyrimidin-4-yl]oxy}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives with different functional groups .

Scientific Research Applications

3-{[2-(4-Fluorophenyl)pyrimidin-4-yl]oxy}benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 3-{[2-(4-Fluorophenyl)pyrimidin-4-yl]oxy}benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-{[6-(4-Fluorophenyl)pyrimidin-4-yl]oxy}benzoic acid
  • 3-{[2-(4-Chlorophenyl)pyrimidin-4-yl]oxy}benzoic acid
  • 3-{[2-(4-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid

Uniqueness

3-{[2-(4-Fluorophenyl)pyrimidin-4-yl]oxy}benzoic acid is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its non-fluorinated analogs .

Properties

IUPAC Name

3-[2-(4-fluorophenyl)pyrimidin-4-yl]oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN2O3/c18-13-6-4-11(5-7-13)16-19-9-8-15(20-16)23-14-3-1-2-12(10-14)17(21)22/h1-10H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDHMEPJGZJHFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC(=NC=C2)C3=CC=C(C=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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